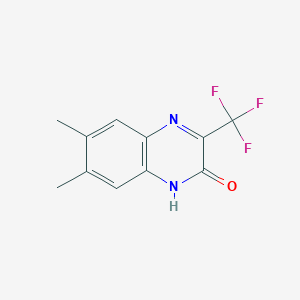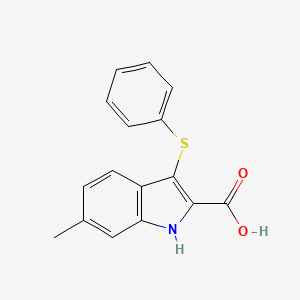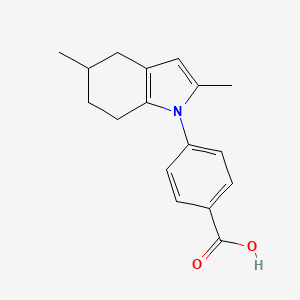
4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
描述
4-(2,5-Dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound characterized by its indole and benzoic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions. The resulting indole derivative is then functionalized with the benzoic acid moiety through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
Indole-3-carboxylic acid: Similar indole structure but lacks the dimethyl groups.
2,5-Dimethylbenzoic acid: Similar benzoic acid structure but lacks the indole moiety.
4-(Indol-1-yl)benzoic acid: Similar overall structure but without the dimethyl groups on the indole ring.
Uniqueness: 4-(2,5-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to the presence of both the indole and benzoic acid functional groups, which can provide distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
4-(2,5-dimethyl-4,5,6,7-tetrahydroindol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-3-8-16-14(9-11)10-12(2)18(16)15-6-4-13(5-7-15)17(19)20/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYRCVGDPSTXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
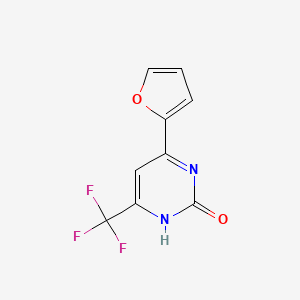
![2-methylsulfanyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7876031.png)
![5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876041.png)
![9-methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B7876048.png)
![12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876076.png)
![5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7876077.png)
![methyl 2-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876080.png)
![methyl 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876081.png)
![1-(2-Chlorophenyl)-3,3a,4,9-tetrahydro[1,3]thiazolo[4,3-b]quinazoline](/img/structure/B7876091.png)
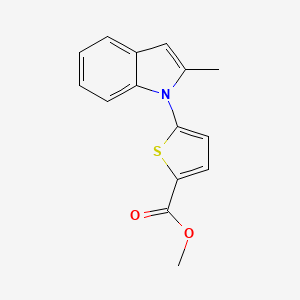
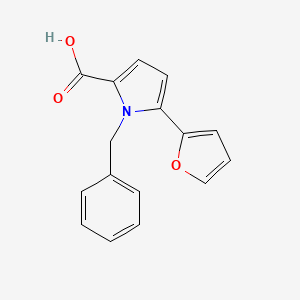
![4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)
